molecular formula C18H20FN3O3S B244375 3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

Cat. No. B244375
M. Wt: 377.4 g/mol
InChI Key: OIYRQGIIBWGBDJ-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide for lab experiments is its high potency and specificity towards certain enzymes or receptors. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated before further clinical development.

Future Directions

There are several future directions for the research and development of 3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. These include:
1. Further optimization of the chemical structure to improve its potency, specificity, and safety profile.
2. Evaluation of its potential as a combination therapy with other drugs for the treatment of various diseases.
3. Investigation of its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety.
4. Exploration of its potential as a diagnostic tool for certain diseases.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a promising chemical compound that has shown potential therapeutic applications in various preclinical studies. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves the reaction of 3-fluorobenzoic acid with 4-(methylsulfonyl)piperazine in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with 2-aminobenzamide to obtain the final product.

Scientific Research Applications

3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including as a potential treatment for cancer, neurological disorders, and inflammation.

properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

3-fluoro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H20FN3O3S/c1-26(24,25)22-11-9-21(10-12-22)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)

InChI Key

OIYRQGIIBWGBDJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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